molecular formula C15H16ClNO B12859415 4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride

4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride

Cat. No.: B12859415
M. Wt: 261.74 g/mol
InChI Key: LPVCAMIPTMRRLZ-LDXVYITESA-N
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Description

4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopropyl group attached to an aminobiphenyl structure, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems, which offer efficiency and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents include diazo compounds for cyclopropanation, and oxidizing or reducing agents for respective reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may induce conformational changes in target proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride is unique due to its cyclopropyl group, which imparts rigidity and distinct reactivity compared to other biphenyl derivatives. This structural feature enhances its potential in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

3-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]phenol;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m0./s1

InChI Key

LPVCAMIPTMRRLZ-LDXVYITESA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl

Origin of Product

United States

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